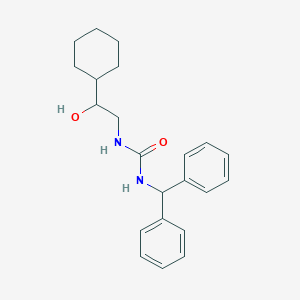

![molecular formula C20H17F3N2O2 B6495376 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide CAS No. 1351590-57-2](/img/structure/B6495376.png)

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyrrole ring could be formed through a Paal-Knorr synthesis or a similar method . The phenyl rings could be introduced through a Friedel-Crafts acylation or other aromatic substitution reactions . The trifluoromethoxy group could be introduced through a nucleophilic substitution reaction with a trifluoromethoxide ion .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring is a five-membered ring containing one nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl rings are aromatic and can participate in π-π stacking interactions . The trifluoromethoxy group is highly electronegative and could influence the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrrole ring is susceptible to electrophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The trifluoromethoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more polar and potentially increase its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide has been studied for its potential applications in scientific research. It has been used as a tool for studying the effects of pyrrolidine derivatives on cells, as well as for exploring the effects of trifluoromethoxy-benzaldehyde derivatives on cell physiology. This compound has also been used in the study of cell-signaling pathways and drug metabolism.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is still being studied. It is believed that the trifluoromethoxy-benzaldehyde moiety of this compound binds to and modulates the activity of certain enzymes and receptors, which in turn influences the biochemical and physiological processes of the cells.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects on cells. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines, to induce apoptosis in certain cell types, and to modulate the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide has several advantages as a tool for laboratory experiments. It is a relatively stable compound, which makes it easy to handle and store. In addition, it is relatively inexpensive and can be synthesized in a short amount of time. However, this compound also has some limitations. It is a relatively small molecule, which means that it may not be able to penetrate certain cell membranes, limiting its effectiveness in certain applications.

Future Directions

The potential applications of 2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide are still being explored. Future research may focus on its use as an anti-cancer drug, as a tool for studying cell-signaling pathways, and as a tool for studying drug metabolism. In addition, further research may be conducted to explore the effects of this compound on other cell types, such as stem cells and immune cells. Finally, further research may be conducted to explore the potential of this compound as a tool for drug delivery.

Synthesis Methods

2-phenyl-2-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide can be synthesized by the reaction of 4-trifluoromethoxy-benzaldehyde with pyrrolidine in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds in two steps: first, the formation of a Schiff base, followed by the condensation of the Schiff base with pyrrolidine. The final product is a white solid with a melting point of 119-121°C and a molecular weight of 316.41 g/mol.

properties

IUPAC Name |

2-phenyl-2-pyrrol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c21-20(22,23)27-17-10-8-15(9-11-17)14-24-19(26)18(25-12-4-5-13-25)16-6-2-1-3-7-16/h1-13,18H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJQBUHPYVVKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

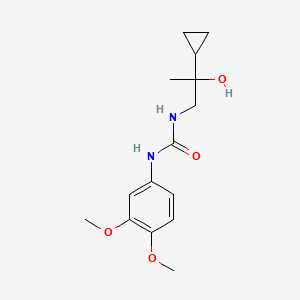

![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)

![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495323.png)

![ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6495338.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6495344.png)

![methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495353.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B6495361.png)

![N-(4-acetylphenyl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6495369.png)

![N-[(4-methoxyphenyl)methyl]-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6495391.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6495401.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B6495407.png)